molecular formula C19H22N2O2S B4925111 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide

Cat. No. B4925111
M. Wt: 342.5 g/mol
InChI Key: WIZUBIRGTWHICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as D647 or Brefeldin A, is a fungal metabolite that has been extensively studied for its biological properties. It was first isolated from the fungus Eupenicillium brefeldianum in 1988 and has since been found to have various applications in scientific research.

Mechanism of Action

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide inhibits the function of the Golgi apparatus by binding to the ADP-ribosylation factor (ARF) guanine nucleotide exchange factor (GEF) GBF1. This prevents the activation of ARF, which is required for the recruitment of coat proteins that are necessary for vesicle formation and protein trafficking.
Biochemical and Physiological Effects:
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have various biochemical and physiological effects. It inhibits the secretion of various proteins, including cytokines, growth factors, and hormones. It also inhibits the processing of membrane proteins, such as the epidermal growth factor receptor (EGFR), which is involved in cell signaling and proliferation.

Advantages and Limitations for Lab Experiments

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages for lab experiments. It is a potent and specific inhibitor of the Golgi apparatus, making it a valuable tool for studying intracellular protein trafficking and secretion. However, it also has limitations, as it can have off-target effects and may not be suitable for all cell types or experimental conditions.

Future Directions

There are several future directions for the use of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide in scientific research. One area of interest is the study of the role of the Golgi apparatus in disease, particularly in cancer. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit the secretion of various growth factors and cytokines that are involved in cancer progression, suggesting that it may have potential as a cancer therapeutic. Additionally, N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide may have applications in the study of other intracellular trafficking pathways, such as endocytosis and exocytosis. Further research is needed to fully understand the potential of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide in these areas.

Synthesis Methods

The synthesis of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with 2,6-dimethylaniline to form the desired product, N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide.

Scientific Research Applications

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been widely used in scientific research as a tool to study intracellular protein trafficking and secretion. It inhibits the function of the Golgi apparatus, which is responsible for the modification and sorting of proteins before they are secreted from the cell. By inhibiting this process, N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been used to study the mechanisms of protein trafficking and secretion in various cell types.

properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-12-23-16-10-8-15(9-11-16)18(22)21-19(24)20-17-13(2)6-5-7-14(17)3/h5-11H,4,12H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZUBIRGTWHICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide

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